molecular formula C18H17Cl2N3O B11038695 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Cat. No.: B11038695
M. Wt: 362.2 g/mol
InChI Key: IDMRLFKKGXWCRX-UHFFFAOYSA-N
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Description

This compound belongs to the urea class of molecules, featuring a 3,4-dichlorophenyl group and a 5-methyl-substituted indole moiety linked via an ethylurea bridge. The indole core and dichlorophenyl substituents are critical for interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C18H17Cl2N3O

Molecular Weight

362.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C18H17Cl2N3O/c1-11-2-5-17-14(8-11)12(10-22-17)6-7-21-18(24)23-13-3-4-15(19)16(20)9-13/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,24)

InChI Key

IDMRLFKKGXWCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-methylindole.

    Formation of Isocyanate: 3,4-dichloroaniline is treated with phosgene or a phosgene substitute to form 3,4-dichlorophenyl isocyanate.

    Urea Formation: The 3,4-dichlorophenyl isocyanate is then reacted with 2-(5-methyl-1H-indol-3-yl)ethylamine to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can help elucidate the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Activity Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Highlights Biological Activity Key Findings References
Target Compound : 1-(3,4-Dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea - Urea linker
- 5-Methylindole
- 3,4-Dichlorophenyl
Inhibits cytoplasmic aspartate aminotransferase (IC₅₀ = 36,000 nM) Moderate enzyme inhibition; indole and dichlorophenyl groups likely contribute to binding.
1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea - Thiourea linker (S instead of O)
- Unsubstituted indole
Antibacterial activity against S. aureus and S. cocci Highest antibacterial activity in its series; sulfur enhances interactions with bacterial targets.
1-(3,4-Dichlorophenyl)-3-methylurea - Simpler urea
- No indole moiety
N/A (reference standard) Lower molecular weight (219.07 g/mol); used as a precursor or analytical standard.
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea - 1,2-Dimethylindole
- Methyl substitution at indole-5
N/A (structural data only) Increased steric bulk from dimethyl groups may affect target binding compared to 5-methyl substitution.
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-phenylphenyl)urea - Biphenyl substituent
- Unsubstituted indole
IC₅₀ = 34,000 nM (aspartate aminotransferase) Slightly higher potency than target compound; biphenyl may improve hydrophobic interactions.
405068-04-4 (thiourea-morpholine derivative) - Thiourea linker
- Morpholine substituent
N/A (structural data only) Morpholine may enhance solubility; thiourea likely alters electronic properties vs. urea.

Key Structure-Activity Relationship (SAR) Insights

Urea vs. Thiourea Linkers :

  • The thiourea analogue () exhibits superior antibacterial activity, likely due to sulfur’s stronger hydrogen-bonding and lipophilicity, enhancing membrane penetration .
  • The urea linker in the target compound shows weaker enzyme inhibition (IC₅₀ = 36,000 nM), suggesting oxygen’s reduced electron-withdrawing effects compared to sulfur .

Indole Substitution Patterns: 5-Methylindole (target compound) vs. 1,2-dimethylindole (): Methyl position impacts steric interactions. 5-Methyl may allow better alignment with active sites than bulky 1,2-dimethyl groups .

Aryl Group Modifications :

  • 3,4-Dichlorophenyl (target compound) vs. 2-phenylphenyl (): The dichloro group introduces electron-withdrawing effects, while biphenyl enhances hydrophobicity, explaining the latter’s slightly lower IC₅₀ .

Biological Activity

1-(3,4-Dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a synthetic compound that belongs to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is C17H17Cl2N3OC_{17}H_{17}Cl_2N_3O, with a molecular weight of approximately 352.25 g/mol. The structure includes a dichlorophenyl moiety and an indole derivative, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses and signaling pathways.
  • DNA Interaction : The compound could bind to DNA, impacting gene expression and cellular proliferation.

Anticancer Activity

Research indicates that derivatives similar to 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea exhibit significant anticancer properties. For instance, compounds with indole structures have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ABreast Cancer7.0
Compound BProstate Cancer14.0
Compound CPancreatic Cancer9.0

These findings suggest that the indole moiety plays a crucial role in enhancing the anticancer activity of urea derivatives .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogenic bacteria. In vitro studies revealed the following minimum inhibitory concentrations (MIC):

Bacteria SpeciesMIC (µg/mL)
E. faecalis40
P. aeruginosa50
K. pneumoniae30

These results indicate that the compound possesses comparable efficacy to standard antibiotics like ceftriaxone .

Antituberculosis Activity

Recent studies have highlighted the potential of similar compounds as inhibitors of Mycobacterium tuberculosis. The activity against various strains was evaluated, showing promising results:

StrainActivity Level
H37RVHigh
INH ResistantModerate
RIF ResistantLow

This suggests that modifications in the urea structure can enhance antitubercular activity .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:

  • Case Study on Anticancer Efficacy : A study involving a synthesized derivative demonstrated an IC50 value of 6 µM against human leukemia cell lines, indicating strong anticancer properties.
  • Antimicrobial Evaluation : Another study assessed the antibacterial effects of related urea derivatives, establishing their effectiveness against multi-drug resistant strains.

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